molecular formula C12H13F2NO2 B2835690 2-Amino-5,6-difluoro-indan-2-carboxylic acid ethyl ester CAS No. 1092447-71-6

2-Amino-5,6-difluoro-indan-2-carboxylic acid ethyl ester

Cat. No.: B2835690
CAS No.: 1092447-71-6
M. Wt: 241.238
InChI Key: XNJILSPXWDWBQP-UHFFFAOYSA-N
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Description

2-Amino-5,6-difluoro-indan-2-carboxylic acid ethyl ester is a chemical compound with the molecular formula C12H12F2NO2. This compound is part of the indan family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,6-difluoro-indan-2-carboxylic acid ethyl ester typically involves the reaction of 2,3-difluorobenzaldehyde with ethyl cyanoacetate in the presence of a base to form the corresponding indanone. This intermediate is then subjected to amination and esterification reactions to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,6-difluoro-indan-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5,6-difluoro-indan-2-carboxylic acid ethyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5,6-difluoro-indan-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-fluoro-indan-2-carboxylic acid ethyl ester
  • 2-Amino-6-fluoro-indan-2-carboxylic acid ethyl ester
  • 2-Amino-5,6-dichloro-indan-2-carboxylic acid ethyl ester

Uniqueness

2-Amino-5,6-difluoro-indan-2-carboxylic acid ethyl ester is unique due to the presence of both amino and difluoro groups, which can significantly influence its chemical reactivity and biological activity. The difluoro substitution can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications .

Biological Activity

2-Amino-5,6-difluoro-indan-2-carboxylic acid ethyl ester (CAS No. 134425-84-6) is a compound with notable pharmacological potential due to its unique structural features, including an amino group and two fluorine atoms. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H14F2N O2
  • Molecular Weight : 240.24 g/mol
  • IUPAC Name : Ethyl 2-amino-5,6-difluoro-1,3-dihydroindene-2-carboxylate

The biological activity of this compound is thought to involve interactions with specific molecular targets within cells. Preliminary studies suggest that it may modulate immune responses and exhibit anti-inflammatory properties. The exact mechanism remains under investigation, but it is believed to influence cellular signaling pathways critical for various biological processes .

Pharmacological Potential

Research indicates several potential pharmacological applications for this compound:

  • Anti-inflammatory Activity : Studies suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating inflammatory diseases .
  • Antitumor Activity : Similar compounds have shown promise in oncology, indicating that this compound might also possess anticancer properties.

Comparative Analysis with Similar Compounds

To better understand the unique attributes of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Properties
5-Fluoroindole Contains fluorine; indole structureKnown for neuropharmacological effects
2-Aminoindane Similar indane core; lacks fluorinePotential use in neuropharmacology
4-Amino-3-fluorobenzenesulfonamide Contains amino and fluorine groupsAntimicrobial properties

This table highlights how the distinct combination of functional groups in this compound may confer unique biological activities compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds that provide insights into the potential effects of this compound:

  • Anti-inflammatory Effects : A study demonstrated that derivatives with similar structures exhibited significant inhibition of inflammatory markers in vitro. The compounds reduced levels of TNF-alpha and IL-6 in cell cultures treated with lipopolysaccharides (LPS) .
  • Antitumor Activity : In vivo studies on structurally related indan derivatives showed a reduction in tumor size in mouse models when administered at specific dosages. These findings suggest that further exploration of this compound could yield promising results in cancer therapy .
  • Neuropharmacological Potential : Research on similar indole-based compounds has indicated neuroprotective effects against oxidative stress. This suggests that this compound may also warrant investigation for neurodegenerative conditions .

Properties

IUPAC Name

ethyl 2-amino-5,6-difluoro-1,3-dihydroindene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2/c1-2-17-11(16)12(15)5-7-3-9(13)10(14)4-8(7)6-12/h3-4H,2,5-6,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJILSPXWDWBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2=CC(=C(C=C2C1)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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